{1-[2-(4-methylphenoxy)ethyl]-1H-indol-3-yl}(phenyl)methanone
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Overview
Description
3-BENZOYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that features a benzoyl group, a phenoxyethyl group, and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-BENZOYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE typically involves multi-step organic reactions. One common method involves the reaction of 2-(4-benzoyl-2-bromo-phenoxy) acetic acid with an indole derivative in the presence of thionyl chloride and triethylamine in 1,4-dioxane . This reaction forms the desired compound through a series of nucleophilic substitutions and condensations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow chemistry techniques to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
3-BENZOYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new aromatic or aliphatic groups.
Scientific Research Applications
3-BENZOYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and protein binding.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-BENZOYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. For example, it may inhibit bacterial cell division by targeting key proteins involved in this process .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
- 2-(4-Benzoyl-2-methyl-phenoxy)-N-(3-chloro-2-oxo-4-phenyl-azetidin-1-yl)-acetamide
Uniqueness
3-BENZOYL-1-[2-(4-METHYLPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C24H21NO2 |
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Molecular Weight |
355.4 g/mol |
IUPAC Name |
[1-[2-(4-methylphenoxy)ethyl]indol-3-yl]-phenylmethanone |
InChI |
InChI=1S/C24H21NO2/c1-18-11-13-20(14-12-18)27-16-15-25-17-22(21-9-5-6-10-23(21)25)24(26)19-7-3-2-4-8-19/h2-14,17H,15-16H2,1H3 |
InChI Key |
WTCZTUGXDUFEKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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